

Physical properties of 4-(2-Aminopropan-2-yl)benzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(2-Aminopropan-2-yl)benzonitrile

Cat. No.: B173250

[Get Quote](#)

Technical Guide: Physicochemical Properties of 4-(2-Aminopropan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of **4-(2-aminopropan-2-yl)benzonitrile**, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of these crucial physicochemical parameters. Furthermore, a plausible synthetic route for **4-(2-aminopropan-2-yl)benzonitrile** is proposed and visualized, offering valuable context for researchers working with this and structurally related molecules. All quantitative data is presented in a clear, tabular format to facilitate easy reference and comparison.

Introduction

4-(2-Aminopropan-2-yl)benzonitrile is a substituted aromatic nitrile containing a tertiary amine functional group. The unique structural features of this molecule, particularly the presence of a cyano group and an amino group on a benzene ring, make it a compound of interest in medicinal chemistry and materials science. Accurate knowledge of its physical

properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further research and development. This guide aims to collate the known data and provide the necessary experimental framework for its empirical determination.

Physical Properties

Currently, there is limited experimentally determined data for the physical properties of **4-(2-aminopropan-2-yl)benzonitrile** in publicly accessible literature. The available information is primarily based on computational predictions.

Table 1: Physical Properties of **4-(2-Aminopropan-2-yl)benzonitrile**

Property	Value	Data Type
Boiling Point	283.7 ± 23.0 °C	Predicted
Melting Point	Not available	-

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, the following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of **4-(2-aminopropan-2-yl)benzonitrile**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for melting point determination.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the sample of **4-(2-aminopropan-2-yl)benzonitrile** is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[1]
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[3]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the compound.
- Purity Assessment: A sharp melting point range of 1-2°C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

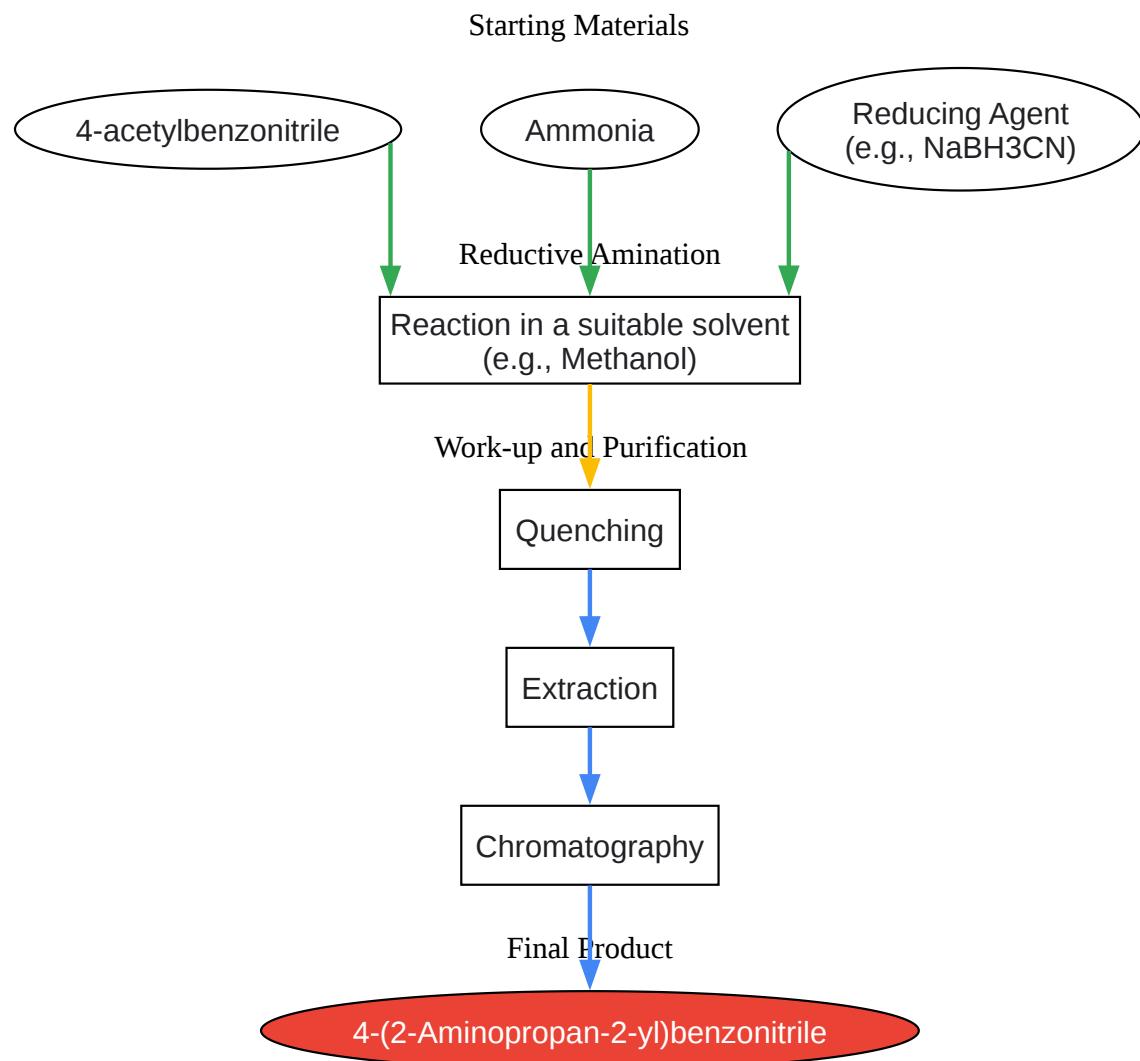
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro boiling point determination using a Thiele tube, which is suitable for small sample quantities.[4][5][6][7][8]

Apparatus:

- Thiele tube or a beaker with a high-boiling point oil (e.g., mineral oil or silicone oil)
- Thermometer
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:


- Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid **4-(2-aminopropan-2-yl)benzonitrile** into the small test tube.
- Assembly:
 - Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.
 - Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Clamp the thermometer so that the assembly is immersed in the oil bath of the Thiele tube, making sure the top of the sample is below the oil level.
- Measurement:
 - Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate.^[5] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.^{[5][6]}
 - Continue heating until a steady and rapid stream of bubbles is observed.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.^[5]^[6] Record this temperature.

Proposed Synthesis of 4-(2-Aminopropan-2-yl)benzonitrile

While a specific, detailed synthesis protocol for **4-(2-aminopropan-2-yl)benzonitrile** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for the synthesis of structurally similar compounds. A potential pathway could involve the reaction of a suitable benzonitrile derivative with a nucleophilic aminating agent.

The following diagram illustrates a conceptual workflow for the synthesis of **4-(2-aminopropan-2-yl)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(2-Aminopropan-2-yl)benzonitrile**.

This proposed synthesis involves a reductive amination reaction, a common and effective method for the formation of amines from ketones or aldehydes.

Conclusion

This technical guide has summarized the currently available physical property data for **4-(2-aminopropan-2-yl)benzonitrile** and provided detailed, actionable protocols for the experimental determination of its melting and boiling points. The inclusion of a proposed synthetic pathway offers a valuable starting point for researchers interested in the preparation of this compound. As a molecule with potential applications in various fields, the empirical validation of its physicochemical properties is a critical step for future research and development endeavors. It is recommended that the protocols outlined herein be utilized to obtain and publish experimental data for this compound to enrich the collective knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. phillysim.org [phillysim.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of 4-(2-Aminopropan-2-yl)benzonitrile (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173250#physical-properties-of-4-2-aminopropan-2-yl-benzonitrile-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com